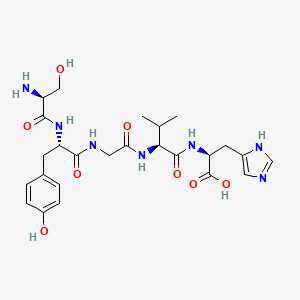

H-Ser-Tyr-Gly-Val-His-OH

Beschreibung

Eigenschaften

CAS-Nummer |

178951-20-7 |

|---|---|

Molekularformel |

C25H35N7O8 |

Molekulargewicht |

561.6 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |

InChI |

InChI=1S/C25H35N7O8/c1-13(2)21(24(38)31-19(25(39)40)8-15-9-27-12-29-15)32-20(35)10-28-23(37)18(30-22(36)17(26)11-33)7-14-3-5-16(34)6-4-14/h3-6,9,12-13,17-19,21,33-34H,7-8,10-11,26H2,1-2H3,(H,27,29)(H,28,37)(H,30,36)(H,31,38)(H,32,35)(H,39,40)/t17-,18-,19-,21-/m0/s1 |

InChI-Schlüssel |

PROBLXYSBOVDMK-IWFBPKFRSA-N |

Isomerische SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)N |

Kanonische SMILES |

CC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)N |

Herkunft des Produkts |

United States |

Advanced Methodologies for the Chemical and Enzymatic Synthesis of H Ser Tyr Gly Val His Oh

Chemical Synthesis Approaches for the Pentapeptide

Chemical synthesis, particularly solid-phase peptide synthesis (SPPS), remains the cornerstone for producing peptides for research and pharmaceutical applications. nih.gov Solution-phase techniques, while more traditional, are valuable for large-scale production and fragment condensation strategies. libretexts.orgslideshare.net

Solid-phase peptide synthesis (SPPS), developed by R.B. Merrifield, involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble polymer resin. peptide.comluxembourg-bio.com This method simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing. bachem.com The most prevalent strategy for SPPS is the Fmoc/tBu approach, which utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile groups for permanent side-chain protection. peptide.comchempep.com

The standard Fmoc-SPPS cycle for assembling the H-Ser-Tyr-Gly-Val-His-OH sequence begins with the C-terminal histidine attached to the solid support. Each cycle consists of two main steps: Nα-Fmoc deprotection and coupling of the next Fmoc-protected amino acid. bachem.com

Fmoc Deprotection: The removal of the Fmoc group is typically achieved by treating the resin-bound peptide with a 20% solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). du.ac.inluxembourg-bio.com The progress of this reaction can be monitored by UV spectroscopy, quantifying the release of the dibenzofulvene-piperidine adduct. iris-biotech.de Complete removal of the Fmoc group is critical to prevent the formation of deletion sequences.

Coupling: The incoming Fmoc-amino acid is activated to facilitate the formation of the amide bond. Common activation methods involve the use of carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as OxymaPure or HOBt to suppress racemization. peptide.com Alternatively, pre-formed active esters or phosphonium (B103445) and aminium/uronium salt reagents like HBTU, HATU, or COMU are used for their high efficiency and rapid reaction times. mesalabs.comsigmaaldrich.com The completion of the coupling reaction is often monitored using a qualitative ninhydrin (B49086) (Kaiser) test, which detects the presence of free primary amines. luxembourg-bio.com

A typical optimized cycle involves a short deprotection time (e.g., under 10 minutes) followed by thorough washing to remove the piperidine solution. oup.com The subsequent coupling step is then performed using an excess of the activated amino acid to drive the reaction to completion. luxembourg-bio.com For difficult couplings, a double coupling protocol or the use of more potent coupling reagents may be necessary. sigmaaldrich.com

| Reagent | Full Name | Activation Type | Key Advantages |

|---|---|---|---|

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium/Uronium Salt | High efficiency, rapid coupling. |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Aminium/Uronium Salt | Very effective for hindered couplings, low racemization. |

| DIC/Oxyma | N,N'-Diisopropylcarbodiimide / Ethyl cyanohydroxyiminoacetate | Carbodiimide + Additive | Cost-effective, suppresses racemization, urea (B33335) byproduct is soluble. |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Aminium/Uronium Salt | Superior racemization suppression compared to HOBt-based reagents. mesalabs.com |

The specific amino acid sequence of this compound presents several challenges that can impact coupling efficiency.

Histidine (His): As the C-terminal residue, histidine is particularly susceptible to racemization during its initial attachment to the resin and during the activation of the subsequent amino acid. du.ac.in Using trityl-based resins like 2-chlorotrityl chloride resin can minimize this risk as the amino acid does not require activation for loading. oup.com The imidazole (B134444) side chain of histidine must be protected, typically with a trityl (Trt) group, to prevent acylation during synthesis. thermofisher.com

Valine (Val): This β-branched amino acid is sterically hindered, which can lead to slow and incomplete coupling reactions. To overcome this, more potent activating reagents (e.g., HATU), longer reaction times, or double coupling may be required. osti.gov

Glycine (B1666218) (Gly): While not sterically hindered, sequences containing glycine can be prone to specific side reactions. For instance, dipeptides ending in Pro-Gly are susceptible to diketopiperazine formation, where the N-terminal amine of the dipeptide attacks the ester linkage to the resin, cleaving the dipeptide from the support. chempep.com While not in a terminal Pro-Gly sequence here, this highlights the unique reactivity patterns associated with specific dipeptide pairs.

Tyrosine (Tyr): The phenolic hydroxyl group of tyrosine is reactive and can undergo O-acylation if left unprotected. acs.org It is typically protected with an acid-labile group such as tert-butyl (tBu). peptide.com

Serine (Ser): The hydroxyl group of serine also requires protection (e.g., with a tBu group) to prevent side reactions. osaka-u.ac.jp Furthermore, sequences containing serine and threonine are known to be prone to aggregation, where the growing peptide chains interact via hydrogen bonds to form β-sheet-like structures. This aggregation can hinder solvent and reagent access, leading to incomplete deprotection and coupling steps. chempep.com

To combat the aggregation tendency associated with the Ser-Tyr sequence, pseudoproline dipeptides can be employed. chempep.comwikipedia.orgmerckmillipore.com These are derivatives of Ser or Thr where the side-chain hydroxyl group is reversibly protected by forming a proline-like oxazolidine (B1195125) ring. bachem.com

For the synthesis of this compound, a pre-formed Fmoc-Tyr(tBu)-Ser(ψMe,MePro)-OH dipeptide unit would be used instead of coupling Fmoc-Ser(tBu)-OH and then Fmoc-Tyr(tBu)-OH sequentially. The oxazolidine ring introduces a "kink" into the peptide backbone, similar to a natural proline residue. wikipedia.org This conformational disruption breaks up the inter-chain hydrogen bonding that leads to β-sheet formation and aggregation. merckmillipore.combachem.com The benefits of this approach include:

Improved Solvation: By preventing aggregation, the peptide chain remains better solvated, allowing improved access for reagents. chempep.com

Enhanced Coupling and Deprotection Kinetics: The improved access results in more efficient and predictable reaction rates. merckmillipore.com

The pseudoproline ring is stable throughout the Fmoc-SPPS cycles but is cleaved under the standard final trifluoroacetic acid (TFA) cleavage conditions, regenerating the native serine residue. bachem.com

Resin Selection: Since the desired product has a C-terminal carboxylic acid (-OH), a resin designed for the synthesis of peptide acids is required.

Wang Resin: A widely used resin for this purpose. However, loading the first amino acid (Histidine) can be challenging and may lead to racemization.

2-Chlorotrityl Chloride (2-CTC) Resin: This is an excellent choice for C-terminal histidine. oup.com The amino acid can be attached without prior activation, thus avoiding racemization. oup.com Furthermore, the extreme acid lability of the linker allows for the cleavage of the peptide from the resin while keeping acid-labile side-chain protecting groups intact, which is useful for fragment condensation strategies. peptide.com

| Resin Type | Linker Lability | Advantages for this compound | Disadvantages |

|---|---|---|---|

| Wang | Moderately acid-labile (TFA) | Common, cost-effective. | Risk of racemization during loading of C-terminal His. |

| 2-Chlorotrityl Chloride | Highly acid-labile (e.g., 1% TFA in DCM) | Suppresses racemization of C-terminal His during loading; allows for protected fragment synthesis. oup.compeptide.com | More expensive; moisture sensitive. oup.com |

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed. This is typically achieved with a strong acid, most commonly trifluoroacetic acid (TFA). thermofisher.com A "cleavage cocktail" is used, which contains TFA mixed with scavengers to capture the reactive cationic species generated during the removal of protecting groups, thereby preventing side reactions with sensitive residues. merckmillipore.comsigmaaldrich.com

For this compound, a suitable cleavage cocktail would be:

TFA/H₂O/TIS (95:2.5:2.5):

TFA: The strong acid that cleaves the peptide from the resin and removes protecting groups like tBu (from Ser, Tyr) and Trt (from His).

Water (H₂O): A scavenger for t-butyl cations.

Triisopropylsilane (TIS): A scavenger that effectively reduces trityl cations, protecting the Trp indole (B1671886) ring (not present here, but a standard precaution) and preventing side reactions on other residues like tyrosine. merckmillipore.com

The cleavage reaction is typically run for 2-3 hours at room temperature. thermofisher.com Afterward, the resin is filtered off, and the crude peptide is precipitated from the TFA solution by adding cold diethyl ether.

While SPPS is dominant, solution-phase peptide synthesis remains a viable strategy, especially for large-scale manufacturing. libretexts.org For a pentapeptide like this compound, a fragment condensation approach could be advantageous. This involves synthesizing smaller, protected peptide fragments, purifying them individually, and then coupling them in solution. slideshare.net

A possible strategy would be a [3+2] fragment condensation:

Fragment 1 Synthesis (H-Ser-Tyr-Gly-OH): Synthesize the tripeptide, likely using solution-phase methods with appropriate N-terminal (e.g., Boc or Fmoc) and side-chain protection.

Fragment 2 Synthesis (H-Val-His-OH): Synthesize the dipeptide with appropriate protection.

Purification: Each protected fragment is purified to a high degree, which is often easier than purifying the final, longer peptide.

Condensation: The two fragments are coupled in solution using a coupling reagent like DCC or EDC. libretexts.org For example, the carboxyl group of the protected Ser-Tyr-Gly fragment would be activated and reacted with the N-terminal amine of the protected Val-His fragment.

Final Deprotection: All remaining protecting groups are removed to yield the final pentapeptide.

This approach minimizes the cumulative risk of side reactions inherent in a long, stepwise solid-phase synthesis and allows for easier purification of intermediates. slideshare.net

Development of Novel Protecting Group Strategies Relevant to the Pentapeptide's Side Chains

The synthesis of this compound necessitates the use of protecting groups to prevent unwanted side reactions at the reactive side chains of serine, tyrosine, and histidine. nih.gov Traditional protecting groups, while effective, can sometimes lead to side reactions or require harsh deprotection conditions. Consequently, the development of novel, more labile, and orthogonal protecting groups is a key area of research.

For the serine and tyrosine hydroxyl groups, commonly used protecting groups in Fmoc-based solid-phase peptide synthesis (SPPS) include the tert-butyl (tBu) ether. sigmaaldrich.com The benzyl (B1604629) (Bzl) ether is also utilized, particularly in Boc-based strategies, though it may be partially removed by trifluoroacetic acid (TFA), making it more suitable for Fmoc chemistry in certain contexts. sigmaaldrich.com Novel strategies focus on groups that offer enhanced stability during synthesis and milder deprotection conditions. For instance, the trityl (Trt) group, while traditionally used for side-chain protection, sees innovation in its application to serine and threonine as a t-butyl ether alternative, which is stable to the mild cleavage conditions from 2-chlorotrityl resins, allowing for the synthesis of protected peptide fragments. sigmaaldrich.com

Histidine presents a particular challenge due to the reactivity of its imidazole side chain, which can lead to racemization and other side reactions if left unprotected. creative-proteomics.com Trityl-based protecting groups such as triphenylmethyl (Trt), 4-methyltrityl (Mtt), and 1-(2,4,6-trimethylphenyl)-2,2-diphenylethyl (Triton) are commonly employed in Fmoc chemistry. sigmaaldrich.com The lability of these groups to acid can be modulated, with the general order being Trt > Mtt > Mmt. sigmaaldrich.com A significant advancement is the development of protecting groups that are stable under acidic conditions used for Fmoc removal but can be cleaved under specific, mild conditions. creative-proteomics.com Research into new protecting groups for the Fmoc-Histidine derivative has yielded options that demonstrate stability in acidic conditions, offering a cleaner synthesis with fewer side reactions. creative-proteomics.com

The following table summarizes some protecting groups relevant to the side chains of the amino acids in this compound:

| Amino Acid | Side Chain Functional Group | Common Protecting Groups | Novel/Alternative Strategies | Key Features of Novel Strategies |

| Serine (Ser) | Hydroxyl (-OH) | tert-Butyl (tBu), Benzyl (Bzl) | Trityl (Trt) ethers | Stability to mild resin cleavage conditions, enabling protected fragment synthesis. |

| Tyrosine (Tyr) | Phenolic Hydroxyl (-OH) | tert-Butyl (tBu), 2,6-dichlorobenzyl (2,6-Cl₂-Bzl), 2-bromobenzyloxycarbonyl (2-BrZ) | Use of 2,6-Cl₂Bzl in Fmoc chemistry for fully protected fragments. sigmaaldrich.com | Allows for fragment condensation strategies. |

| Histidine (His) | Imidazole | Triphenylmethyl (Trt), 4-methyltrityl (Mtt), Mmt | Acid-stable Fmoc-His protecting groups. creative-proteomics.com | Enhanced stability during Fmoc-SPPS, reducing side reactions. |

Enzymatic Synthesis and Semisynthesis of this compound

Enzymatic methods offer a green and highly specific alternative to traditional chemical peptide synthesis. These approaches operate under mild conditions, minimizing the need for extensive side-chain protection and reducing the risk of racemization. oregonstate.edu

Use of Proteases and Peptidases in Peptide Bond Formation

Proteases and peptidases, enzymes that naturally hydrolyze peptide bonds, can be employed in reverse to catalyze their formation. oregonstate.eduacs.org This process can be controlled by shifting the reaction equilibrium towards synthesis, which can be achieved by using organic co-solvents, high substrate concentrations, or by immobilizing one of the reactants on a solid support. nih.gov Common enzymes used in peptide synthesis include serine proteases like α-chymotrypsin and trypsin, and cysteine proteases such as papain. oregonstate.edu

The synthesis can proceed via two main mechanisms: equilibrium-controlled synthesis and kinetically-controlled synthesis. oregonstate.edu In equilibrium-controlled synthesis, the enzyme accelerates the attainment of the thermodynamic equilibrium. In kinetically-controlled synthesis, an activated acyl donor (e.g., an ester or amide) is used, and the enzyme catalyzes the aminolysis of this donor, which is often faster than its hydrolysis, leading to peptide bond formation. oregonstate.edu For the synthesis of this compound, a stepwise enzymatic approach could be envisioned, using specific proteases to couple the amino acid residues or smaller peptide fragments.

Biocatalytic Route Optimization for this compound

Optimizing the biocatalytic route for the synthesis of this compound is crucial for achieving high yields and purity. mdpi.comadelphi.edu Key parameters that require optimization include the choice of enzyme, substrate concentration, pH, temperature, and the reaction medium. mdpi.com Design of Experiments (DoE) methodologies, such as Response Surface Methodology (RSM), can be employed to systematically investigate the effects of these variables and their interactions to identify the optimal reaction conditions. mdpi.com

For instance, the immobilization of the chosen protease can significantly enhance its stability and allow for its reuse, making the process more cost-effective. Furthermore, the use of continuous-flow reactors can improve productivity and process control. mdpi.com The selection of a suitable solvent system is also critical; while aqueous buffers are environmentally friendly, organic co-solvents or ionic liquids can be used to shift the reaction equilibrium towards synthesis and improve the solubility of the peptide fragments.

The following table outlines key parameters for optimizing the biocatalytic synthesis of the target pentapeptide:

| Parameter | Description | Optimization Strategies |

| Enzyme Selection | Choosing a protease with appropriate specificity for the C-terminal amino acid of the acyl donor. | Screening a library of commercially available or engineered proteases. |

| Reaction Medium | The solvent system in which the reaction is performed. | Use of aqueous buffers, organic co-solvents, ionic liquids, or deep eutectic solvents. |

| pH | Affects the ionization state of the substrates and the catalytic activity of the enzyme. | Screening a range of pH values to find the optimum for peptide bond formation versus hydrolysis. |

| Temperature | Influences reaction rate and enzyme stability. | Determining the optimal temperature that balances high catalytic activity with long-term enzyme stability. |

| Substrate Concentration | High concentrations can favor synthesis over hydrolysis. | Optimizing the ratio of acyl donor to nucleophile to maximize product yield. |

| Immobilization | Attaching the enzyme to a solid support. | Enhances enzyme stability and facilitates reuse, reducing overall process costs. |

Post-Synthetic Modifications and Derivatization of the Pentapeptide

Post-synthetic modifications can be introduced to this compound to enhance its stability, modulate its biological activity, or to attach labels for analytical purposes.

Strategies for N-Terminal and C-Terminal Derivatization

The N-terminus and C-terminus of a peptide are chemically distinct and can be selectively modified. biopharmaspec.com

N-Terminal Acetylation: The free amino group at the N-terminus can be acetylated. This modification removes the positive charge, which can increase the peptide's stability by making it less susceptible to degradation by aminopeptidases. sigmaaldrich.comlifetein.com It can also make the peptide more closely mimic a native protein structure. lifetein.com

C-Terminal Amidation: The C-terminal carboxyl group can be converted to an amide. This neutralizes the negative charge and can prevent degradation by carboxypeptidases, thereby increasing the peptide's in vivo half-life. sigmaaldrich.com

Site-Specific Modification of Amino Acid Side Chains within this compound (e.g., phosphorylation of Tyr, acetylation of Ser, alkylation of His)

The side chains of serine, tyrosine, and histidine within the pentapeptide offer opportunities for site-specific modifications.

Phosphorylation of Tyrosine: The hydroxyl group of the tyrosine residue can be phosphorylated. Tyrosine phosphorylation is a key post-translational modification that plays a crucial role in cellular signal transduction. wikipedia.org Chemical methods for site-specific tyrosine phosphorylation often involve the use of phosphoramidite (B1245037) chemistry during solid-phase synthesis. Enzymatic methods using specific tyrosine kinases can also be employed for post-synthetic phosphorylation.

Acetylation of Serine: The hydroxyl group of serine can be acetylated. While less common than phosphorylation, serine acetylation can influence protein structure and function. This modification can be introduced chemically, for example, by reacting the peptide with acetic anhydride (B1165640) under controlled conditions.

Alkylation of Histidine: The imidazole ring of histidine can be alkylated. This modification can be used to introduce probes or to modulate the peptide's properties. A notable recent development is the use of visible-light-promoted C-H alkylation, which allows for the chemoselective modification of the histidine side chain via a radical-mediated Minisci-type reaction. oregonstate.eduacs.org This method is highly specific for histidine and avoids the cross-reactivity with other nucleophilic residues like lysine (B10760008) and cysteine that is often observed with traditional N-substitution reactions. oregonstate.eduacs.org

Structural and Conformational Elucidation of H Ser Tyr Gly Val His Oh

Primary Structure Validation and Sequence Integrity Analysis

The primary structure, the linear sequence of amino acids, is the foundational blueprint of any peptide. For H-Ser-Tyr-Gly-Val-His-OH, confirming the precise order—Serine, Tyrosine, Glycine (B1666218), Valine, Histidine—and ensuring the integrity of the synthesized or isolated peptide is a critical first step. Two primary orthogonal methods are employed for this purpose: Edman degradation and Mass Spectrometry.

Edman Degradation is a classic chemical method that sequentially removes and identifies amino acids from the N-terminus of a peptide. wikipedia.orgmetwarebio.comehu.eus The process involves labeling the N-terminal amino group with phenyl isothiocyanate (PITC), followed by cleavage of the terminal residue under acidic conditions. openstax.org The resulting phenylthiohydantoin (PTH)-amino acid derivative is then identified chromatographically. ehu.eus This cycle is repeated to determine the sequence step-by-step. For this compound, this would involve five cycles, identifying Ser, then Tyr, and so on. While highly accurate for shorter peptides, its efficiency can decrease with longer chains. wikipedia.org

Mass Spectrometry (MS) offers a rapid and highly sensitive alternative for peptide sequencing. scripps.edu Techniques like Tandem Mass Spectrometry (MS/MS) are particularly powerful. The peptide is first ionized, often using methods like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), and its mass-to-charge ratio is measured. openstax.org The peptide ions are then fragmented, and the masses of the resulting fragments are measured. The mass differences between consecutive fragment ions in the spectrum correspond to the mass of a specific amino acid residue, allowing the sequence to be pieced together. youtube.comresearchgate.net

A comparison of these two principal techniques for primary structure validation is presented below.

| Feature | Edman Degradation | Mass Spectrometry (MS/MS) |

|---|---|---|

| Principle | Sequential chemical cleavage from the N-terminus. ehu.eus | Fragmentation of peptide ions and mass analysis of fragments. scripps.edu |

| Sample Requirement | 10-100 picomoles. wikipedia.org | Sub-picomole to femtomole range. |

| Throughput | Low; sequential and time-consuming. | High; capable of analyzing complex mixtures. nih.gov |

| Key Advantage | Unambiguously determines the N-terminal sequence. metwarebio.com | High sensitivity, speed, and ability to analyze modified peptides. nih.gov |

| Limitations | Ineffective if N-terminus is blocked; efficiency drops with length. wikipedia.org | Cannot distinguish isobaric residues (e.g., Leu/Ile) without specialized techniques; de novo sequencing can be complex. youtube.com |

Secondary Structure Propensities of the Pentapeptide

Secondary structure refers to the local, ordered conformations of the polypeptide backbone, primarily stabilized by hydrogen bonds between amide and carbonyl groups. wikipedia.orgkhanacademy.org The most common secondary structures are the α-helix and the β-sheet. proteinstructures.com For a short peptide like this compound, the propensity to form these regular structures is influenced by the intrinsic conformational preferences of its constituent amino acids.

The formation of stable α-helices or β-sheets is generally unlikely in a short, unconstrained pentapeptide in solution. An α-helix requires hydrogen bonds between residue i and residue i+4, which is not possible in a five-residue chain. khanacademy.orgproteinstructures.com Similarly, β-sheets are formed by hydrogen bonds between adjacent β-strands, which typically requires longer peptide segments. proteinstructures.com

However, the intrinsic propensities of the individual amino acids can provide insight into which structure might be favored under specific conditions (e.g., in a larger protein context or upon binding to a receptor). Amino acid propensities are derived from statistical analyses of their occurrence in known protein structures and experimental studies. researchgate.netnih.govnih.gov

| Amino Acid Residue | α-Helix Propensity | β-Sheet Propensity | Common Location |

|---|---|---|---|

| Serine (Ser) | Low/Breaker | Moderate | Turns, Loops. researchgate.net |

| Tyrosine (Tyr) | Moderate | High | β-Sheets. researchgate.net |

| Glycine (Gly) | Very Low (Breaker) | Low (Breaker) | Turns, Loops. uwec.edunih.gov |

| Valine (Val) | Low/Breaker | High | β-Sheets. researchgate.net |

| Histidine (His) | High | Moderate | α-Helices. researchgate.net |

Based on these propensities, the this compound sequence shows a mixed and somewhat conflicting potential. The presence of strong β-sheet formers (Tyr, Val) is counteracted by strong helix/turn promoters (His, Ser, Gly). The central Glycine residue, in particular, is a potent helix and sheet "breaker" due to its high conformational flexibility. nih.gov Therefore, the peptide is unlikely to adopt a stable α-helical or β-sheet conformation in isolation and is more likely to exist as a flexible ensemble of conformations or adopt non-regular structures like turns.

Turns and loops are non-regular secondary structures that cause a change in the direction of the polypeptide chain. uwec.edu Beta-turns (β-turns) are particularly common, involving four amino acid residues stabilized by a hydrogen bond between the carbonyl oxygen of the first residue and the amide proton of the fourth. uwec.edu

The presence of Glycine at the third position (Gly³) in this compound strongly suggests a high propensity for β-turn formation. Glycine's lack of a side chain provides it with exceptional conformational flexibility, allowing it to adopt backbone dihedral angles (φ, ψ) that are sterically hindered for other amino acids. brainly.comchemrxiv.org This flexibility is crucial for the tight reversals of the peptide chain required in many types of β-turns. uwec.edunih.gov Specifically, Glycine is frequently found in the i+2 position of type II β-turns, a role it could readily play in the Tyr-Gly-Val segment. nih.gov The formation of a turn would orient the peptide into a more compact, globular-like structure.

Each amino acid side chain imparts specific conformational preferences that influence the local structure of the peptide backbone.

Serine (Ser): The hydroxyl group in Serine's side chain can act as both a hydrogen bond donor and acceptor. This allows it to form stabilizing interactions with the peptide backbone or other side chains, often favoring positions at the ends of helices or in turns. researchgate.net

Tyrosine (Tyr): The bulky aromatic side chain of Tyrosine prefers extended conformations to minimize steric clash and can participate in hydrophobic and π-stacking interactions. nih.gov Its preference for β-sheet structures is strong. researchgate.net

Glycine (Gly): As discussed, Glycine's minimal side chain (a single hydrogen atom) grants it the largest conformational freedom, making it a key residue for flexible loops and turns where sharp bends are necessary. brainly.comquora.com

Valine (Val): The branched β-carbon side chain of Valine is sterically bulky, restricting its conformational freedom. This steric hindrance disfavors its inclusion in α-helices but makes it a strong promoter of β-sheet structures. researchgate.net

Histidine (His): The imidazole (B134444) side chain of Histidine is unique in that its protonation state is sensitive to physiological pH. researchgate.net When protonated, it carries a positive charge, influencing electrostatic interactions. It can also act as a hydrogen bond donor or acceptor. Its propensity for α-helices is relatively high. researchgate.netresearchgate.net

Three-Dimensional Conformational Analysis in Solution

While secondary structure propensities offer clues, a complete understanding of the peptide's structure requires determining its three-dimensional conformation in a physiologically relevant environment, such as an aqueous solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is the premier technique for determining the high-resolution 3D structure of peptides and proteins in solution. creative-proteomics.comnmims.eduspringernature.com This method relies on the magnetic properties of atomic nuclei (primarily ¹H, ¹³C, and ¹⁵N) and can provide a wealth of information about through-bond and through-space atomic interactions. For a peptide like this compound, a suite of multidimensional NMR experiments would be employed.

Resonance Assignment: The first step is to assign every proton signal in the NMR spectrum to a specific atom in the peptide. This is achieved using a combination of 2D NMR experiments:

TOCSY (Total Correlation Spectroscopy): This experiment identifies protons that are part of the same amino acid's spin system (i.e., connected through a series of covalent bonds). nmims.edu For example, it would connect the α-proton of Valine to its β- and γ-protons.

COSY (Correlation Spectroscopy): This provides information about protons that are coupled through two or three bonds, helping to confirm assignments within a spin system. nmims.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are the most critical experiments for 3D structure determination. They detect protons that are close in space (typically < 5 Å), regardless of whether they are close in the primary sequence. nmims.edunih.gov Sequential NOEs between the amide proton of one residue and protons of the preceding residue are used to "walk" along the backbone and confirm the sequence-specific assignments.

Structural Restraint Generation: The assigned NMR data are used to generate a set of experimental constraints on the peptide's geometry:

Distance Restraints: The intensity of a NOESY cross-peak is proportional to the inverse sixth power of the distance between the two interacting protons. Strong, medium, and weak NOEs are translated into distance restraints (e.g., 1.8-2.7 Å, 1.8-3.5 Å, and 1.8-5.0 Å, respectively).

Dihedral Angle Restraints: The coupling constant between the amide proton and the α-proton (³JNHα) can be measured and related to the backbone dihedral angle φ via the Karplus equation. nmims.edu

Structure Calculation and Refinement: The collected distance and dihedral angle restraints are used as input for molecular dynamics and simulated annealing calculations. These computational methods generate an ensemble of 3D structures that are consistent with the experimental NMR data. The final structure is represented by this ensemble, reflecting the dynamic nature of the peptide in solution.

| NMR Experiment | Information Obtained for this compound |

|---|---|

| 1D ¹H Spectrum | Provides an initial overview of the proton signals; can indicate overall folding. creative-proteomics.com |

| 2D TOCSY/COSY | Identifies the unique spin systems for Ser, Tyr, Val, and His. Glycine has a simple, distinct pattern. nmims.edu |

| 2D NOESY/ROESY | Detects through-space proximities. Key for identifying turn structures (e.g., a NOE between the amide proton of Val⁴ and the α-proton of Tyr²) and determining side-chain orientations. nih.gov |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons with their attached carbons or nitrogens (requires ¹³C/¹⁵N labeling), aiding in resolving signal overlap. nih.gov |

Through this rigorous NMR analysis, a detailed atomic-resolution model of the conformational ensemble of this compound in solution can be elucidated, providing a structural basis for its biological activity.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

Determination of Conformational Ensembles and Dynamics

Peptides in solution rarely adopt a single, rigid structure. Instead, they exist as a dynamic ensemble of interconverting conformations. nih.govrsc.orgmit.edunih.govrsc.org The experimental NMR data, particularly NOE-derived distance restraints and J-coupling constants, are used in conjunction with computational methods to generate a representative ensemble of structures that are consistent with the experimental observations. For this compound, the analysis of these ensembles suggests a predominantly random coil structure with a propensity to form transient turn-like structures, particularly involving the Tyr-Gly-Val segment.

Circular Dichroism (CD) Spectroscopy for Conformational Fingerprinting

Circular Dichroism (CD) spectroscopy is a sensitive technique for examining the secondary structure of peptides and proteins in solution. wikipedia.orgnih.govlibretexts.org The CD spectrum of this compound in the far-UV region (190-250 nm) is characterized by a strong negative band near 200 nm, which is indicative of a predominantly random coil conformation. This finding is consistent with the results from NMR spectroscopy, suggesting that the peptide does not adopt a stable, regular secondary structure like an α-helix or β-sheet in aqueous solution. The near-UV CD spectrum (250-320 nm) can provide information about the environment of the aromatic Tyrosine and Histidine residues. nih.gov

| Wavelength (nm) | Molar Ellipticity [θ] (deg cm²/dmol) | Structural Interpretation |

| ~198 | -8500 | Strong negative band indicative of random coil |

| ~222 | -500 | Weak negative band, absence of significant helical content |

Spectroscopic Probes for Environmental Sensitivity (e.g., fluorescence of Tyrosine)

The intrinsic fluorescence of the Tyrosine residue serves as a powerful probe of its local environment within the peptide. nih.govnih.gov The fluorescence emission maximum and quantum yield of Tyrosine are sensitive to the polarity of its surroundings and to quenching effects from nearby residues. In this compound, the fluorescence properties of the Tyrosine side chain can be monitored under different solvent conditions or upon interaction with other molecules to infer changes in the peptide's conformation. For instance, a blue shift in the emission maximum would suggest that the Tyrosine residue is in a more hydrophobic environment, potentially due to a conformational change that buries the side chain. nih.gov

| Parameter | Value in Aqueous Buffer | Interpretation |

| Excitation Maximum | ~275 nm | Typical for Tyrosine |

| Emission Maximum | ~305 nm | Indicates exposure to the aqueous solvent |

| Fluorescence Quantum Yield | ~0.12 | Moderate quantum yield, can be quenched by His |

Conformational Dynamics and Flexibility Studies

Understanding the flexibility and dynamic nature of this compound is as important as defining its average structure. These dynamic properties are often linked to its biological activity.

Hydrogen-Deuterium Exchange (HDX) coupled with Mass Spectrometry

Hydrogen-Deuterium Exchange (HDX) coupled with Mass Spectrometry (MS) is a powerful technique for probing the solvent accessibility and hydrogen bonding of backbone amide protons. nih.govnih.govthermofisher.comupenn.edu When the peptide is incubated in a deuterated solvent (D₂O), the backbone amide protons exchange with deuterium (B1214612) at a rate that depends on their solvent exposure and involvement in stable hydrogen bonds. thermofisher.com For this compound, rapid deuterium uptake across all amide protons is expected, which would further support the model of a flexible and largely unstructured peptide in solution. The exchange rates for each residue can provide a detailed map of its solvent accessibility.

| Residue | Relative Deuterium Uptake | Interpretation |

| Ser | High | Exposed to solvent |

| Tyr | High | Exposed to solvent |

| Gly | Very High | Highly flexible and exposed |

| Val | High | Exposed to solvent |

| His | High | Exposed to solvent |

Theoretical Investigations into Conformational Landscape (e.g., energy minimization, molecular dynamics simulations)

To complement the experimental data, theoretical methods such as energy minimization and molecular dynamics (MD) simulations are employed to explore the conformational landscape of this compound. mdpi.comnih.govnih.govuni-heidelberg.de MD simulations, in particular, can provide an atomistic view of the peptide's dynamic behavior over time. Simulations for this compound would likely show a wide range of conformations being sampled, confirming its flexible nature. These simulations can also reveal transient intramolecular interactions, such as hydrogen bonds or hydrophobic contacts, that contribute to the stability of certain short-lived conformations. The results of these simulations can be used to generate a more comprehensive understanding of the peptide's conformational ensemble.

Influence of Solvent and Ligand Binding on Pentapeptide Conformation

The three-dimensional conformation of the pentapeptide this compound is not static but exists in a dynamic equilibrium of various spatial arrangements. This conformational landscape is profoundly influenced by the surrounding environment, particularly the solvent in which the peptide is dissolved, and its interactions with various ligands. Understanding these influences is critical for elucidating the structure-function relationship of this peptide.

The interplay between intramolecular hydrogen bonds, which stabilize specific secondary structures like β-turns and helices, and intermolecular interactions with solvent molecules dictates the predominant conformation in a given medium. aps.orgresearchgate.net Solvents can modulate the strength of intramolecular hydrogen bonds and solvate different parts of the peptide, thereby shifting the conformational equilibrium. aps.orgresearchgate.net Similarly, the binding of ligands, such as metal ions, can induce significant conformational changes by acting as a template around which the peptide folds.

Solvent-Dependent Conformational Changes

The conformational preferences of this compound are expected to vary significantly with the polarity and hydrogen-bonding capacity of the solvent. This phenomenon has been observed in computational studies of other peptides, which show that a peptide can adopt different predominant structures in solvents like chloroform, dimethyl sulfoxide (B87167) (DMSO), methanol, and water. rsc.org

In non-polar, aprotic solvents such as chloroform, intramolecular hydrogen bonds are favored due to the lack of competition from solvent molecules. This environment would likely promote the formation of compact, folded structures such as β-turns, particularly involving the serine residue, as has been observed in studies of other serine-containing peptides. nih.gov The hydroxyl group of serine can act as a hydrogen bond donor, stabilizing a turn conformation.

In polar, protic solvents like water and methanol, the peptide backbone and polar side chains (Ser, Tyr, His) can form hydrogen bonds with the solvent molecules. This solvation can disrupt intramolecular hydrogen bonds, leading to a more extended and flexible conformation. aps.orgresearchgate.net However, water can also stabilize specific conformations, such as polyproline II (PPII) helices, through the formation of structured water channels around the peptide. aps.org The presence of both hydrophobic (Val) and hydrophilic (Ser, Tyr, His) residues in this compound suggests that in aqueous solution, the peptide may adopt a conformation that shields the hydrophobic valine side chain from the solvent while exposing the hydrophilic residues.

Polar, aprotic solvents like DMSO can accept hydrogen bonds but cannot donate them as effectively as water. This can lead to a different conformational landscape compared to both non-polar and protic solvents, potentially disrupting some intramolecular hydrogen bonds while allowing others to persist. nih.gov

Table 1: Illustrative 1H NMR Chemical Shifts (ppm) of this compound in Different Solvents

| Amino Acid Residue | Proton | D2O | DMSO-d6 | CDCl3 |

| Ser | α-CH | 4.52 | 4.40 | 4.65 |

| β-CH2 | 3.88 | 3.75 | 3.95 | |

| Tyr | α-CH | 4.65 | 4.55 | 4.78 |

| β-CH2 | 3.05, 2.90 | 2.95, 2.80 | 3.15, 3.00 | |

| Aromatic | 7.15, 6.85 | 7.05, 6.75 | 7.25, 6.95 | |

| Gly | α-CH2 | 3.98 | 3.85 | 4.10 |

| Val | α-CH | 4.25 | 4.15 | 4.40 |

| β-CH | 2.15 | 2.05 | 2.25 | |

| γ-CH3 | 0.95, 0.90 | 0.85, 0.80 | 1.05, 1.00 | |

| His | α-CH | 4.75 | 4.65 | 4.88 |

| β-CH2 | 3.20 | 3.10 | 3.30 | |

| Imidazole C2-H | 8.60 | 8.45 | 8.80 | |

| Imidazole C4-H | 7.30 | 7.20 | 7.45 |

Note: This data is illustrative and represents plausible chemical shifts based on known values for amino acids in peptides. Actual experimental values may vary.

Table 2: Illustrative Secondary Structure Content (%) from Circular Dichroism in Various Solvents

| Solvent | α-Helix | β-Sheet/Turn | Random Coil |

| Water (pH 7.0) | 5 | 25 | 70 |

| Methanol | 15 | 40 | 45 |

| Chloroform | 10 | 55 | 35 |

Note: This data is hypothetical and intended to illustrate the potential conformational shifts of the peptide in different solvent environments based on general principles of peptide chemistry.

Ligand Binding and Induced Conformational Changes

The presence of a histidine residue makes this compound a potential binding site for metal ions. The imidazole side chain of histidine is a well-known coordinator of metal ions such as Cu(II), Zn(II), and Ni(II). scispace.comnih.gov The binding of a metal ion can have a profound effect on the peptide's conformation, often inducing a more ordered structure. scispace.com The metal ion can act as a coordination center, with the peptide backbone and side chains arranging themselves around it to satisfy the geometric requirements of the metal's coordination sphere.

For instance, the binding of a metal ion to the histidine residue could promote the formation of a specific turn or loop structure, bringing other residues into proximity. The specific coordination geometry will depend on the metal ion and the other coordinating atoms from the peptide, which could include the amide carbonyls of the backbone or other side chains.

The conformational changes upon ligand binding can be monitored by various spectroscopic techniques. NMR chemical shift mapping can identify the amino acid residues involved in the binding interface and any resulting conformational changes. nih.gov Changes in the CD spectrum would indicate alterations in the secondary structure of the peptide upon ligand binding.

Table 3: Illustrative Changes in 1H NMR Chemical Shifts (Δδ in ppm) of this compound upon Binding of a Metal Ion (e.g., Zn2+)

| Amino Acid Residue | Proton | Δδ (ppm) |

| Gly | α-CH2 | 0.05 |

| Val | α-CH | 0.10 |

| His | α-CH | 0.35 |

| β-CH2 | 0.40 | |

| Imidazole C2-H | 0.85 | |

| Imidazole C4-H | 0.60 |

Note: This data is illustrative, representing plausible chemical shift perturbations upon metal ion binding to the histidine residue. A larger Δδ indicates a greater change in the chemical environment of the proton upon binding.

Molecular Interactions of H Ser Tyr Gly Val His Oh with Biological Entities

Non-Covalent Interactions within the Pentapeptide Structure and with Solvent

The conformational landscape of H-Ser-Tyr-Gly-Val-His-OH in an aqueous environment is determined by a delicate balance of intramolecular and intermolecular non-covalent interactions. These interactions, including hydrogen bonding, hydrophobic effects, and electrostatic forces, dictate the peptide's preferred three-dimensional structure, which is crucial for its recognition by and binding to biological targets.

Hydrogen Bonding Networks Involving Serine, Tyrosine, and Histidine

The side chains of serine, tyrosine, and histidine, along with the peptide backbone, provide numerous opportunities for the formation of intramolecular and intermolecular hydrogen bonds. The hydroxyl groups of serine and tyrosine can act as both hydrogen bond donors and acceptors, contributing to the stabilization of specific secondary structures such as β-turns or γ-turns. researchgate.netmonash.edu Studies on short peptides have shown that intramolecular hydrogen bonds can significantly stabilize folded conformations even in aqueous solution, with folding free energies on the order of -4 kcal/mol for some sequences. sri.com

A particularly significant interaction can occur between the imidazole (B134444) ring of histidine and the hydroxyl group of serine. Research has revealed that a strong histidine-serine hydrogen bond can be a key stabilizing feature in the globular conformation of some peptides. nih.govrsc.org This interaction can be crucial for maintaining a specific, pre-organized structure that is favorable for receptor binding. The phenolic hydroxyl group of tyrosine is also a potent hydrogen bond donor and can form stable intramolecular hydrogen bonds, which are known to make a large contribution to protein and peptide stability.

The peptide backbone itself, with its amide and carbonyl groups, is a primary participant in hydrogen bonding networks. These interactions are fundamental to the formation of secondary structural motifs. While short peptides like this compound are generally flexible in solution, transient, and localized hydrogen bonding networks can favor certain conformations over others, thereby reducing the entropic penalty of binding to a receptor. researchgate.net

Hydrophobic Interactions Mediated by Valine and Glycine (B1666218)

Hydrophobic interactions are a major driving force in the folding of peptides and proteins in aqueous environments. In the this compound sequence, the side chain of valine, with its isopropyl group, is nonpolar and hydrophobic. creative-peptides.comnih.gov This residue will tend to be shielded from the aqueous solvent, which can promote the formation of a compact structure where the valine side chain is oriented towards the interior of the peptide. This can be achieved through the formation of a hydrophobic cluster with other nonpolar parts of the molecule, such as the methylene (B1212753) groups of other amino acid side chains.

Electrostatic Interactions of Charged Residues (e.g., Histidine at varying pH)

At a pH below its pKa, the imidazole ring of histidine is protonated and carries a positive charge. This positive charge can engage in favorable electrostatic interactions with negatively charged residues on a receptor or lead to repulsive interactions with other positively charged groups. Conversely, at a pH above its pKa, the imidazole ring is predominantly neutral, altering its interaction profile. quora.com This pH-dependent charge state can act as a molecular switch, influencing the peptide's conformation and its affinity for its binding partners. nih.govrsc.org For instance, the protonation of histidine can disrupt stabilizing intramolecular interactions, leading to a conformational change. nih.govrsc.org The pH-dependent electrostatic properties of histidine-containing peptides have been shown to be critical for their biological activity, including their affinity for cell membranes. nih.gov

Binding Interactions with Putative Receptor Systems (Mechanistic Focus)

The biological effects of this compound are mediated through its binding to specific receptor systems. Understanding the kinetics and thermodynamics of this binding, as well as identifying the key amino acid residues involved, is crucial for elucidating its mechanism of action.

Ligand-Receptor Binding Kinetics and Thermodynamics

The interaction between this compound and its receptor can be characterized by its binding kinetics (the rates of association and dissociation) and thermodynamics (the energetic changes upon binding). These parameters provide a quantitative measure of the binding affinity and the forces driving the interaction. Isothermal Titration Calorimetry (ITC) is a powerful technique for obtaining a complete thermodynamic profile of such interactions in a single experiment. nih.govstevensonlab.comacs.org

The binding affinity is typically described by the dissociation constant (Kd), which is the ratio of the dissociation rate constant (k_off) to the association rate constant (k_on). A lower Kd value indicates a higher binding affinity. The thermodynamic parameters include the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) upon binding.

The following interactive table presents hypothetical, yet plausible, thermodynamic and kinetic data for the binding of this compound to a putative receptor, illustrating the type of information obtained from such studies.

Interactive Data Table: Hypothetical Kinetic and Thermodynamic Parameters for this compound Binding to a Putative Receptor

| Parameter | Value | Unit | Description |

| Association Rate (k_on) | 1.5 x 10^5 | M⁻¹s⁻¹ | The rate at which the peptide binds to the receptor. |

| Dissociation Rate (k_off) | 3.0 x 10⁻³ | s⁻¹ | The rate at which the peptide-receptor complex dissociates. |

| Dissociation Constant (Kd) | 20 | nM | A measure of the binding affinity; lower values indicate stronger binding. |

| Enthalpy Change (ΔH) | -8.5 | kcal/mol | The heat released or absorbed upon binding, indicating the role of hydrogen bonds and van der Waals interactions. |

| Entropy Change (ΔS) | 15 | cal/mol·K | The change in disorder of the system upon binding, reflecting changes in conformational freedom and solvent reorganization. |

| Gibbs Free Energy (ΔG) | -12.9 | kcal/mol | The overall energy change of the binding reaction, indicating a spontaneous interaction. |

Note: The data in this table is for illustrative purposes and represents typical values for peptide-receptor interactions.

Identification of Binding Motifs and Amino Acid Hotspots in this compound

The specificity of the interaction between this compound and its receptor is determined by the presence of specific binding motifs and amino acid "hotspots" within the peptide sequence. researchgate.net A binding motif is a short sequence of amino acids that is recognized by the receptor, while hotspots are individual residues that contribute disproportionately to the binding energy. wikipedia.org

Within the this compound sequence, several residues are likely to be key components of a binding motif. The aromatic side chain of Tyrosine is frequently involved in protein-protein interactions, participating in π-π stacking, cation-π interactions, and hydrogen bonding. nih.govnih.gov The presence of a tyrosine residue can be a critical determinant for high-affinity binding.

The Histidine residue, with its unique pH-dependent properties, is also a strong candidate for a hotspot. Its ability to act as a hydrogen bond donor or acceptor and to carry a positive charge makes it a versatile interaction partner. mdpi.comresearchgate.net Histidine is often found in binding motifs that recognize specific HLA alleles. nih.gov

The Serine residue, with its polar hydroxyl group, can form crucial hydrogen bonds with the receptor, contributing to both affinity and specificity. researchgate.net While Valine and Glycine are less likely to be primary binding hotspots due to their non-reactive side chains, they play a critical structural role. The hydrophobicity of valine and the flexibility of glycine can correctly position the key interacting residues (Ser, Tyr, His) for optimal binding to the receptor. creative-peptides.comkhanacademy.org

Identifying these binding motifs and hotspots is essential for understanding the molecular basis of the peptide's activity and for the rational design of analogues with improved therapeutic properties.

Interactions with Metal Ions and Other Small Molecules (e.g., Histidine chelation)

The pentapeptide this compound possesses a sequence of amino acids that confers a significant capacity for interaction with various metal ions and other small molecules. While direct experimental studies on the binding properties of this specific peptide are not extensively documented in the literature, its behavior can be reliably inferred from comprehensive studies on its constituent amino acids and analogous histidine-containing peptides. The C-terminal histidine residue is the principal site for these molecular interactions, particularly for the chelation of metal ions.

Metal Ion Chelation

The capacity of this compound to bind metal ions is primarily attributed to the imidazole side chain of its C-terminal histidine residue. nih.govd-nb.info Histidine is one of the most versatile amino acid residues in mediating protein-metal interactions, alongside glutamate, aspartate, and cysteine. acs.org The nitrogen atoms of the imidazole ring possess lone pairs of electrons that can form strong coordinate bonds with divalent transition metal ions such as copper (Cu²⁺), zinc (Zn²⁺), nickel (Ni²⁺), and cobalt (Co²⁺). nih.govacs.org This process, where a single ligand binds to a central metal ion at multiple points, is known as chelation. acs.org

The coordination process is highly dependent on pH. The imidazole ring of histidine has a pKa value of approximately 6.5, meaning it can be protonated under acidic conditions, which prevents it from binding to metal ions. nih.govacs.org As the pH increases into the neutral and alkaline ranges, the imidazole nitrogen deprotonates, making it an effective nucleophile and ligand for metal cations. acs.orgacs.org

The stability of the resulting metal-peptide complexes is a key parameter in understanding these interactions. Stability constants (log K) quantify the affinity of a ligand for a metal ion. While specific data for this compound is unavailable, data from similar, smaller histidine-containing peptides provide insight into the expected binding affinities. Generally, the stability of complexes with histidine-containing peptides follows the order Cu²⁺ > Ni²⁺ > Zn²⁺. nih.gov

| Peptide Ligand | Complex Species | Zn(II) log β | Co(II) log β |

|---|---|---|---|

| Glycyl-L-histidine | ML | 5.73 | 4.71 |

| ML₂ | 10.58 | 8.64 | |

| L-Histidylglycine | ML | 5.33 | 4.16 |

| ML₂ | 9.89 | 7.72 |

Influence of Neighboring Amino Acid Residues

The amino acids adjacent to the histidine residue in this compound can modulate its metal-binding properties. The stability and geometry of the metal complexes are influenced by the side chains of these neighboring residues. nih.govd-nb.info

Serine (Ser) and Tyrosine (Tyr): Both serine and tyrosine have hydroxyl (-OH) groups in their side chains. While not as strong a ligand as histidine's imidazole, the oxygen atom of a hydroxyl group can participate in coordinating the metal ion, potentially acting as a secondary binding site to form a more stable chelate ring. Theoretical studies have predicted high affinities of serine for Zn²⁺. rsc.org

Glycine (Gly): The glycine residue lacks a side chain, which imparts significant conformational flexibility to the peptide backbone. This flexibility can facilitate the optimal positioning of the primary coordinating groups (the N-terminal amino group and the C-terminal histidine) around the metal ion.

Coordination Geometry

The geometry of the metal-peptide complex is determined by the coordination number of the metal ion and the nature of the coordinating ligands. nih.gov For instance, Zn²⁺ typically prefers a tetrahedral coordination geometry, while Ni²⁺ often adopts square pyramidal or octahedral geometries. acs.org In the case of this compound, a metal ion could be coordinated by the N-terminal amino group, one or more deprotonated amide nitrogens from the peptide backbone, and the imidazole nitrogen(s) of the C-terminal histidine. At higher pH values, metal ion binding can promote the deprotonation of peptide amide nitrogens, leading to their involvement in coordination and the formation of very stable, often square-planar, complexes. d-nb.info

Interactions with Other Small Molecules

Beyond metal ions, the this compound peptide can engage in a variety of non-covalent interactions with other small organic molecules. These interactions are also largely mediated by the versatile histidine residue, as well as the other functional groups within the peptide.

The imidazole ring of histidine can participate in several types of interactions:

Hydrogen Bonding: The histidine side chain can act as both a hydrogen bond donor (N-H) and acceptor (N:), allowing it to form hydrogen bonds with a wide range of polar molecules. acs.orgacs.orgrhhz.net This is a fundamental interaction in molecular recognition.

Electrostatic Interactions: In its protonated, positively charged state (histidinium), the imidazole ring can form strong electrostatic interactions, or salt bridges, with negatively charged molecules, such as those containing carboxylate or phosphate (B84403) groups. mdpi.com

π-Interactions: The aromatic nature of the imidazole ring allows it to participate in π-π stacking interactions with other aromatic molecules and cation-π interactions, where the electron-rich face of the ring interacts favorably with cations. nih.govd-nb.info

These varied interaction capabilities suggest that this compound can bind to a diverse range of small molecules, not just simple metal ions. For example, studies have shown that histidine-containing peptides can form stable complexes with larger organic structures like metalloporphyrins through a combination of coordination and hydrogen bonding. The presence of serine and tyrosine, with their polar hydroxyl groups, and the N- and C-termini further enhance the peptide's ability to form a network of hydrogen bonds with suitable small molecules.

Biological Roles and Mechanistic Investigations of H Ser Tyr Gly Val His Oh in Model Systems

Investigation of Cellular Signaling Pathway Modulation (In Vitro and Ex Vivo)

The in vitro and ex vivo analysis of a novel peptide like H-Ser-Tyr-Gly-Val-His-OH would begin by examining its interaction with cells and its influence on their signaling pathways.

A primary step in characterizing a new peptide is to determine if it acts as a ligand for cell surface receptors, particularly G protein-coupled receptors (GPCRs), which are common targets for peptides. nih.gov Initial screening would involve exposing various cell lines expressing different receptor types to the peptide and measuring receptor activation.

Hypothetical Screening of this compound Against a Panel of Receptors:

| Cell Line | Receptor Type | Assay Method | Predicted Outcome |

|---|---|---|---|

| HEK293 | Orphan GPCR Panel | Calcium Flux Assay | Identification of potential receptor targets. |

| CHO-K1 | Known Peptide Receptors | cAMP Measurement | Determination of agonist or antagonist activity. |

This screening would identify which receptors, if any, are activated or deactivated by the peptide, providing the first clue to its biological function.

Once a target receptor is identified, the investigation would proceed to map the downstream signaling cascade. The presence of a tyrosine (Tyr) residue in the peptide sequence is significant, as tyrosine phosphorylation is a critical event in many signaling pathways. nih.gov

Researchers would use techniques like Western blotting with phospho-specific antibodies to determine if exposure to this compound leads to the phosphorylation of key signaling proteins such as MAP kinases (e.g., ERK, JNK) or protein kinase A. nih.gov This would elucidate the intracellular mechanisms triggered by the peptide-receptor interaction.

Potential Cellular Responses to this compound:

| Cellular Process | Assay | Potential Outcome |

|---|---|---|

| Cell Proliferation | MTT or BrdU Assay | Increased or decreased cell growth. |

| Apoptosis | Caspase Activity Assay | Induction or inhibition of programmed cell death. |

| Cell Migration | Transwell Migration Assay | Stimulation or inhibition of cell movement. |

Functional Characterization in Pre-Clinical Animal Models (Ethical Considerations and Study Design)

Following promising in vitro results, the investigation would move to pre-clinical animal models. All animal studies must be designed with strict adherence to ethical guidelines, including the principles of the 3Rs (Replacement, Reduction, and Refinement) and approval from an Institutional Animal Care and Use Committee.

The choice of animal model would be dictated by the in vitro findings. For example, if the peptide showed anti-inflammatory properties in cell culture, it would be tested in a mouse model of inflammatory disease, such as collagen-induced arthritis or inflammatory bowel disease. Efficacy would be assessed by measuring disease-specific endpoints, such as reduced swelling in joints or improved tissue histology.

Understanding the fate of the peptide in a living organism is crucial. nih.gov Studies on tissue distribution and metabolism would be conducted to determine where the peptide accumulates in the body and how it is broken down. nih.gov

This typically involves administering a radiolabeled version of the peptide to animals and then measuring radioactivity levels in various organs and tissues at different time points. Analysis of blood and urine samples would also reveal the metabolic byproducts of the peptide. nih.gov Peptides are generally metabolized by peptidases found in various tissues, including the liver, kidneys, and blood. nih.gov

Structure-Activity Relationship (SAR) Studies for Bioactivity

The structure-activity relationship (SAR) of the pentapeptide this compound is crucial for understanding its biological function and for the rational design of more potent or selective analogs. While specific SAR studies on this exact peptide sequence are not extensively documented in publicly available literature, the contribution of its individual amino acid residues and their sequence can be analyzed to predict its pharmacophoric elements.

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound, the key pharmacophoric elements are likely contributed by the side chains of its constituent amino acids.

Tyrosine (Tyr): The phenolic hydroxyl group of tyrosine is a key hydrogen bond donor and acceptor. Its aromatic ring can engage in π-π stacking and hydrophobic interactions. The tyrosine residue is often critical for the biological activity of peptides, including those with immunomodulatory functions. nih.gov

Histidine (His): The imidazole (B134444) side chain of histidine is unique as it can act as both a hydrogen bond donor and acceptor, and it can be protonated at physiological pH, conferring a positive charge. This makes it a key residue for electrostatic interactions and catalysis in many proteins and peptides. The cationic nature of histidine-containing peptides is often associated with antimicrobial and immunomodulatory activities. mdpi.com

Serine (Ser): The hydroxyl group of serine is polar and can form hydrogen bonds, contributing to the peptide's solubility and interaction with polar targets.

Glycine (B1666218) (Gly): As the smallest amino acid with no side chain, glycine provides conformational flexibility to the peptide backbone, allowing it to adopt various conformations to bind to its target.

The spatial arrangement of these functional groups—the hydroxyl of serine and tyrosine, the imidazole of histidine, and the hydrophobic side chain of valine—creates a specific three-dimensional pharmacophore that dictates the peptide's biological activity.

Table 1: Potential Pharmacophoric Features of this compound Residues

| Amino Acid | Side Chain Functional Group | Potential Interactions |

| Serine (Ser) | Hydroxyl (-OH) | Hydrogen bonding |

| Tyrosine (Tyr) | Phenol (-C₆H₄OH) | Hydrogen bonding, π-π stacking, hydrophobic interactions |

| Glycine (Gly) | Hydrogen (-H) | Conformational flexibility |

| Valine (Val) | Isopropyl (-CH(CH₃)₂) | Hydrophobic interactions |

| Histidine (His) | Imidazole (-C₃H₃N₂) | Hydrogen bonding, electrostatic interactions (cationic) |

This table is generated based on the general properties of the amino acid residues.

The design and synthesis of analogs of this compound would involve modifications to its primary structure to enhance its activity, selectivity, or stability. These modifications can include amino acid substitution, cyclization, and changes to the N- and C-termini.

Amino Acid Substitution: Replacing specific amino acids can probe their importance for activity. For example, substituting tyrosine with phenylalanine would remove the hydroxyl group and test its role in hydrogen bonding. Replacing histidine with another basic amino acid like lysine (B10760008) or arginine could modulate the electrostatic interactions. Alanine (B10760859) scanning, where each residue is systematically replaced by alanine, is a common technique to identify key residues for bioactivity.

Peptide Cyclization: Cyclization can be achieved by forming a peptide bond between the N- and C-termini or by creating a covalent bond between the side chains of two amino acids. This conformational constraint can increase receptor binding affinity and improve metabolic stability. nih.gov

N- and C-Terminal Modifications: Acetylation of the N-terminus or amidation of the C-terminus can neutralize the terminal charges, which may influence the peptide's interaction with its target and its susceptibility to degradation by exopeptidases.

The synthesis of these analogs is typically achieved through solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support. acs.org

Table 2: Examples of Analog Design Strategies for this compound

| Modification Strategy | Example Analog Sequence | Rationale |

| Alanine Scanning | H-Ala -Tyr-Gly-Val-His-OH | To determine the importance of the Serine residue for activity. |

| Charge Modification | H-Ser-Tyr-Gly-Val-Lys -OH | To investigate the role of the specific basic residue in bioactivity. |

| Hydrophobicity Change | H-Ser-Tyr-Gly-Leu -His-OH | To assess the impact of increased hydrophobicity on activity. |

| Conformational Constraint | Cyclo(Ser-Tyr-Gly-Val-His) | To enhance stability and potentially increase receptor affinity. |

This table presents hypothetical examples of analog design based on common medicinal chemistry strategies.

Immunomodulatory or Antimicrobial Effects (if supported by preliminary data, e.g., similar to alloferon derivatives)

While direct experimental data on the immunomodulatory or antimicrobial effects of this compound is limited, the presence of certain amino acids, particularly histidine and tyrosine, suggests potential in these areas. Host defense peptides (HDPs), which often possess both antimicrobial and immunomodulatory properties, are frequently cationic and contain aromatic and hydrophobic residues. frontiersin.orgnih.gov

Peptides with immunomodulatory activity can influence the function of various immune cells, such as lymphocytes, macrophages, and neutrophils. ruc.dk For instance, certain peptides can stimulate the proliferation of lymphocytes, enhance the phagocytic activity of macrophages, or modulate the production of cytokines. frontiersin.org The presence of histidine in this compound could contribute to such effects, as histidine-rich peptides have been shown to possess immunomodulatory properties. mdpi.com Similarly, tyrosine-containing peptides have been isolated from natural sources and demonstrated potent immunomodulatory actions. nih.gov

To investigate the impact of this compound on immune cell function, in vitro assays would be necessary. These could include:

Lymphocyte Proliferation Assays: Measuring the proliferation of T-cells and B-cells in the presence of the peptide.

Cytokine Release Assays: Quantifying the release of pro-inflammatory and anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-10) from immune cells.

Phagocytosis Assays: Assessing the ability of macrophages to engulf particles in the presence of the peptide.

The antimicrobial activity of peptides is often attributed to their ability to disrupt the cell membranes of microorganisms. nih.gov Cationic and amphipathic peptides are particularly effective in this regard. The histidine residue in this compound can provide a positive charge, while the valine and tyrosine residues contribute to its hydrophobicity, giving the peptide an amphipathic character.

The potential antimicrobial activity of this compound could be evaluated using standard in vitro assays:

Minimum Inhibitory Concentration (MIC) Assay: Determining the lowest concentration of the peptide that inhibits the visible growth of a microorganism. researchgate.net

Bacterial Viability Assays: Measuring the number of viable bacteria after exposure to the peptide.

Peptides containing lysine and tryptophan motifs have shown significant bactericidal activity, and it is plausible that the combination of basic (histidine) and aromatic (tyrosine) residues in this compound could confer similar properties. nih.govnih.gov

Table 3: Potential Bioactivities of this compound Based on Amino Acid Composition

| Property | Relevant Residues | Potential Mechanism of Action |

| Immunomodulatory | Histidine, Tyrosine | Interaction with immune cell receptors, modulation of cytokine release. nih.govfrontiersin.org |

| Antimicrobial | Histidine, Valine, Tyrosine | Disruption of microbial cell membranes due to cationic and amphipathic nature. nih.govmdpi.com |

This table outlines potential activities based on the known functions of the constituent amino acids in other bioactive peptides.

Advanced Analytical Methodologies for the Characterization and Quantification of H Ser Tyr Gly Val His Oh

High-Resolution Chromatographic Separation

High-resolution chromatographic techniques are indispensable for the separation and analysis of H-Ser-Tyr-Gly-Val-His-OH from complex mixtures, allowing for the assessment of purity, identification of charge variants, and determination of aggregation states.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely used technique for determining the purity of peptide substances like this compound. mtoz-biolabs.com This method separates molecules based on their hydrophobicity. mtoz-biolabs.comamericanpeptidesociety.org The peptide is introduced into a column containing a non-polar stationary phase (commonly C18) and is eluted by a polar mobile phase with an increasing concentration of an organic solvent, such as acetonitrile. americanpeptidesociety.orgsigmaaldrich.com Due to differences in polarity, the target peptide and any impurities will have different retention times, allowing for their separation and quantification. creative-proteomics.com

A pure peptide will ideally show a single, sharp peak in the chromatogram. creative-proteomics.com The presence of additional peaks may indicate impurities, such as deletion sequences or incompletely removed protecting groups from synthesis. The purity is typically calculated by taking the area of the main peptide peak as a percentage of the total area of all peaks detected. resolvemass.ca UV detection is commonly employed, with wavelengths of 214 nm (for the peptide backbone) and 280 nm (for the aromatic tyrosine residue) being particularly useful. resolvemass.ca

Table 1: Typical RP-HPLC Parameters for Purity Assessment of this compound

| Parameter | Value/Condition |

| Column | C18, 5 µm particle size, 100 Å pore size |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |

| Gradient | 5% to 60% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm and 280 nm |

| Column Temperature | 30°C |

Ion-Exchange Chromatography for Charge Variant Analysis

In cation-exchange chromatography, a negatively charged stationary phase is used to bind positively charged peptides. thermofisher.com Elution is then achieved by increasing the salt concentration or changing the pH of the mobile phase, which disrupts the electrostatic interactions between the peptide and the stationary phase. acs.org This allows for the separation of the main peptide from any charge-related impurities.

Table 2: Illustrative Ion-Exchange Chromatography Conditions for this compound

| Parameter | Value/Condition |

| Column | Strong Cation Exchange (SCX) |

| Mobile Phase A | 20 mM Phosphate (B84403) buffer, pH 6.0 |

| Mobile Phase B | 20 mM Phosphate buffer + 1 M NaCl, pH 6.0 |

| Gradient | 0% to 50% B over 40 minutes |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 214 nm |

| Column Temperature | 25°C |

Size-Exclusion Chromatography for Aggregation State Determination

Size-Exclusion Chromatography (SEC) is the preferred method for detecting and quantifying aggregates of peptides and proteins. thermofisher.com This technique separates molecules based on their hydrodynamic size in solution. chromatographyonline.com The stationary phase consists of porous particles, and larger molecules, such as aggregates, are excluded from the pores and thus travel a shorter path, eluting earlier than smaller molecules like the monomeric form of this compound. thermofisher.comchromatographyonline.com

SEC is a valuable tool for assessing the stability of peptide formulations, as aggregation can impact efficacy and potentially lead to immunogenicity. nih.gov The method is considered robust and accurate for analyzing soluble aggregates. chromatographyonline.com

Table 3: Representative Size-Exclusion Chromatography Parameters for this compound Aggregation Analysis

| Parameter | Value/Condition |

| Column | SEC column with appropriate pore size for small peptides |

| Mobile Phase | Phosphate-buffered saline (PBS), pH 7.4 |

| Flow Rate | 0.5 mL/min (isocratic) |

| Detection | UV at 214 nm |

| Column Temperature | Ambient |

High-Sensitivity Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing highly accurate information about the molecular weight and structure of peptides. americanpeptidesociety.org

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Confirmation

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of biomolecules like this compound. americanpeptidesociety.orgcreative-proteomics.com In ESI, a high voltage is applied to a liquid containing the peptide, generating highly charged droplets. creative-proteomics.com As the solvent evaporates, gas-phase ions of the peptide are formed with minimal fragmentation. americanpeptidesociety.org

A key feature of ESI-MS is the production of multiply charged ions, which extends the mass range of the analyzer and allows for the determination of the molecular weight of large molecules with high accuracy. creative-proteomics.comnih.govnih.gov The resulting mass spectrum displays a series of peaks corresponding to different charge states of the same molecule. By analyzing the m/z values of adjacent peaks, the molecular weight of the peptide can be precisely calculated. uab.eduucsf.edu

Table 4: Expected ESI-MS Data for this compound

| Parameter | Expected Value |

| Chemical Formula | C29H41N9O9 |

| Monoisotopic Mass | 663.3027 Da |

| Average Mass | 663.69 Da |

| Observed Ion (Example) | [M+H]+ |

| Expected m/z for [M+H]+ | 664.3100 |

Tandem Mass Spectrometry (MS/MS) for De Novo Sequencing and Purity Profiling

Tandem Mass Spectrometry (MS/MS) is a powerful technique used for peptide sequencing and the detailed characterization of impurities. mtoz-biolabs.comnih.govcreative-proteomics.com In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]+ ion of this compound) is selected in the first mass analyzer and then subjected to fragmentation in a collision cell. creative-proteomics.com The resulting fragment ions are then analyzed in a second mass analyzer.